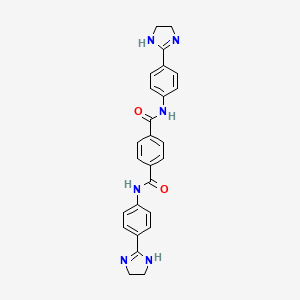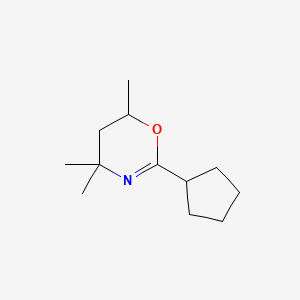
4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- is a heterocyclic organic compound It is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
The synthesis of 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- can be achieved through several methods. One common approach involves the cyclization of N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea . This method typically requires specific reaction conditions, including the use of a suitable solvent and controlled temperature.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods can vary depending on the specific requirements and available resources.
Análisis De Reacciones Químicas
4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology, 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its potential therapeutic effects.
In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications where specific chemical characteristics are required .
Mecanismo De Acción
The mechanism of action of 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- involves its interaction with molecular targets in biological systems. The exact pathways and targets can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- include other oxazine derivatives such as 4H-1,3-Oxazine,5,6-dihydro-2,4,4,6-tetramethyl- and 4H-1,3-Oxazine,5,6-dihydro-2,4,4,5,6-pentamethyl- . These compounds share structural similarities but differ in their substituents and specific properties.
The uniqueness of 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- lies in its specific substituents, which can influence its reactivity, stability, and potential applications. Comparing these compounds helps researchers understand the structure-activity relationships and optimize their use in various applications.
Propiedades
Número CAS |
39576-00-6 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
2-cyclopentyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H21NO/c1-9-8-12(2,3)13-11(14-9)10-6-4-5-7-10/h9-10H,4-8H2,1-3H3 |
Clave InChI |
KVCPLBWJCAUJLB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N=C(O1)C2CCCC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14011831.png)
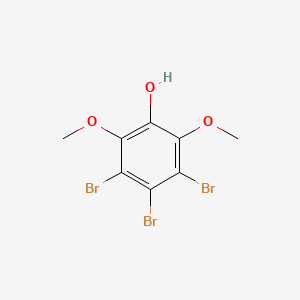
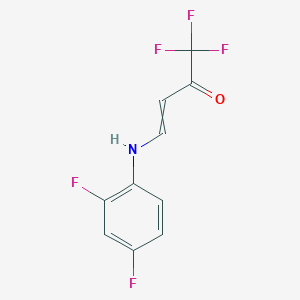



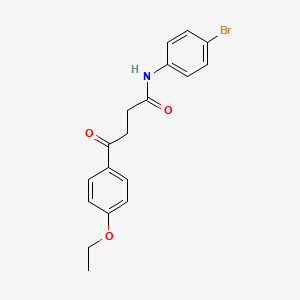

![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
